N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with an isobutyl group at position 3 and a thioether-linked acetamide side chain with a cyclohexyl moiety. Its design aligns with medicinal chemistry strategies targeting heterocyclic systems for therapeutic applications, leveraging substituent effects to optimize pharmacokinetic and pharmacodynamic properties .
Propriétés
IUPAC Name |
N-cyclohexyl-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-12(2)10-21-17(23)16-14(8-9-24-16)20-18(21)25-11-15(22)19-13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIKSBPGWNTFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core with a cyclohexyl group and an isobutyl substituent, which may influence its biological interactions. The thienopyrimidine moiety is known for various pharmacological effects, including anti-inflammatory and anticancer properties.
Research indicates that compounds similar to N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit diverse mechanisms of action:
- Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial for enhancing cholinergic function in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : The thienopyrimidine structure has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds in this class may reduce inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- Inhibition of AChE : A study highlighted that certain thienopyrimidine derivatives showed IC50 values in the nanomolar range against AChE, suggesting strong inhibitory potential compared to established drugs like donepezil .
- Anticancer Screening : Compounds featuring the thienopyrimidine scaffold were tested against various cancer cell lines. For instance, derivatives exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds similar to N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide demonstrated improved cognitive function correlating with reduced AChE activity .
- Cancer Treatment Trials : Clinical trials involving thienopyrimidine derivatives have reported promising results in reducing tumor size and improving survival rates in patients with specific types of cancer .
Data Tables
Comparaison Avec Des Composés Similaires
The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, biological targets, and structure-activity relationships (SAR).
Structural Analogues with Thieno/Pyrimidine Cores
Key Observations :
- Core Flexibility: Replacement of the thieno[3,2-d]pyrimidinone with pyrimido[5,4-b]indole (as in 1Z105) shifts activity from WNT inhibition (IWP2) to TLR4 agonism, highlighting core-dependent target specificity .
- Substituent Effects: Isobutyl vs. Halogen/EDG Impact: Halogens (e.g., 4-fluorophenyl in Compound 266) and electron-donating groups (EDGs) improve potency, as seen in cytotoxic oxadiazole derivatives (e.g., Compound 154, IC₅₀ = 3.8 μM against A549 cells) .
- Side Chain Modifications : The N-cyclohexyl acetamide moiety is conserved in TLR4 agonists (1Z105, 2B182C) but replaced with aryl groups (e.g., 3-methoxyphenyl in ) in other analogs, suggesting its role in receptor binding .
Activity and Selectivity Profiles
- TLR4 Agonists : 1Z105 and 2B182C demonstrate adjuvant efficacy via TLR4 activation, with 2B182C showing enhanced NF-κB signaling due to the furan-2-yl substituent .
- WNT Inhibitors: IWP2’s tetrahydro-thienopyrimidinone core and phenyl group enable selective inhibition of WNT maturation, unlike the target compound’s isobutyl-substituted scaffold .
- Kinase Inhibitors : Compound 266’s fluorophenyl and methylthioimidazole groups confer CK1δ selectivity, illustrating how distal substituents fine-tune target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
